molecular formula C7H7IN2O B183010 3-Iodobenzohydrazide CAS No. 39115-94-1

3-Iodobenzohydrazide

Cat. No. B183010
CAS RN: 39115-94-1
M. Wt: 262.05 g/mol
InChI Key: SSWUMULSRFHKKU-UHFFFAOYSA-N
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Patent
US07998954B2

Procedure details

Commercially available 3-iodobenzoic acid (7.41 g, 29.9 mmol) was dissolved in THF (121 mL), and the mixture was stirred at room temperature for 45 minutes after adding 1,1′-carbonyldiimidazole (5.33 g, 32.9 mmol). The mixture was further stirred at room temperature for 2 hours after adding hydrazine.monohydrate (5.3 mL, 109 mmol). The mixture was then concentrated under reduced pressure, and recrystallized from methanol and water to give 3-iodobenzohydrazide (6.08 g, 78%).
Quantity
7.41 g
Type
reactant
Reaction Step One
Name
Quantity
121 mL
Type
solvent
Reaction Step One
Quantity
5.33 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
monohydrate
Quantity
5.3 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5](O)=[O:6].C(N1C=CN=C1)(N1C=CN=C1)=O.[NH2:23][NH2:24]>C1COCC1>[I:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([NH:23][NH2:24])=[O:6]

Inputs

Step One
Name
Quantity
7.41 g
Type
reactant
Smiles
IC=1C=C(C(=O)O)C=CC1
Name
Quantity
121 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
5.33 g
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NN
Step Four
Name
monohydrate
Quantity
5.3 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was further stirred at room temperature for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was then concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol and water

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
IC=1C=C(C(=O)NN)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 6.08 g
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.